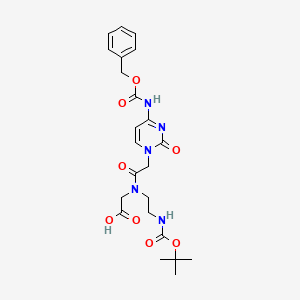
Boc-PNA-C(Z)-OH
Descripción general
Descripción
Boc-PNA-C(Z)-OH: is a synthetic compound that belongs to the class of peptide nucleic acids (PNAs). PNAs are analogs of DNA or RNA with a peptide backbone instead of a sugar-phosphate backbone. This modification provides PNAs with unique properties, such as increased stability and binding affinity to complementary nucleic acid sequences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-PNA-C(Z)-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of the nucleobases are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reactions: The protected nucleobases are coupled to a peptide backbone using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-PNA-C(Z)-OH can undergo oxidation reactions, particularly at the nucleobase moieties.
Reduction: Reduction reactions may be less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the nucleobase or peptide backbone, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified nucleobases, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Boc-PNA-C(Z)-OH is used in the synthesis of modified nucleic acids for various applications, including the development of new materials and catalysts.
Biology: In biological research, this compound is used as a probe for detecting specific nucleic acid sequences due to its high binding affinity and stability.
Industry: In the industrial sector, this compound can be used in the development of biosensors and other diagnostic tools.
Mecanismo De Acción
The mechanism of action of Boc-PNA-C(Z)-OH involves binding to complementary nucleic acid sequences through Watson-Crick base pairing. This binding can inhibit the expression of specific genes or facilitate the detection of target sequences. The molecular targets and pathways involved depend on the specific application and the sequence of the PNA.
Comparación Con Compuestos Similares
Peptide Nucleic Acids (PNAs): Other PNAs with different nucleobase modifications.
Locked Nucleic Acids (LNAs): Nucleic acid analogs with a locked ribose ring.
Morpholino Oligomers: Synthetic nucleic acid analogs with a morpholine backbone.
Uniqueness: Boc-PNA-C(Z)-OH is unique due to its specific nucleobase and peptide backbone modifications, which provide it with distinct properties such as increased stability and binding affinity compared to other nucleic acid analogs.
Propiedades
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8/c1-23(2,3)36-21(33)24-10-12-27(14-19(30)31)18(29)13-28-11-9-17(25-20(28)32)26-22(34)35-15-16-7-5-4-6-8-16/h4-9,11H,10,12-15H2,1-3H3,(H,24,33)(H,30,31)(H,25,26,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRPVFFEVZHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


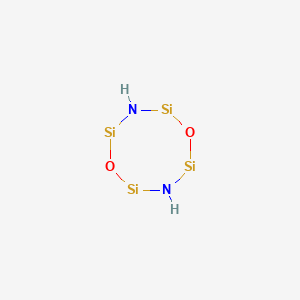
![4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B3240617.png)

![(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B3240645.png)
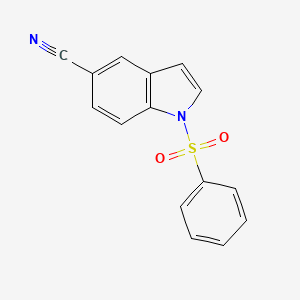

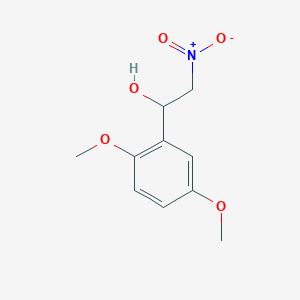
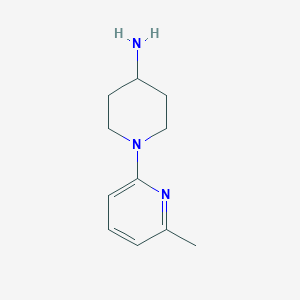
![Imidazo[1,2-a]pyridine-7-sulfonyl chloride](/img/structure/B3240671.png)
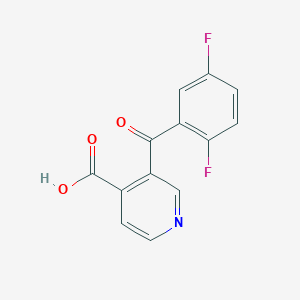
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B3240702.png)
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate](/img/structure/B3240703.png)
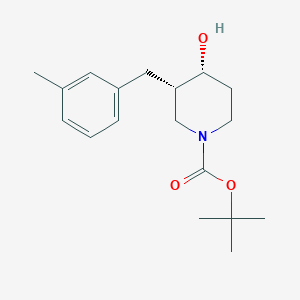
![cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid](/img/structure/B3240718.png)
